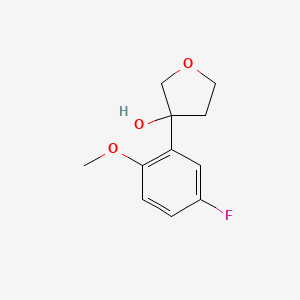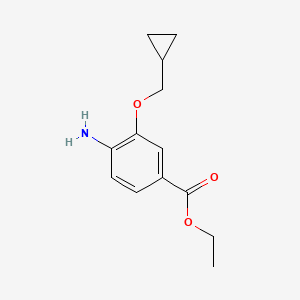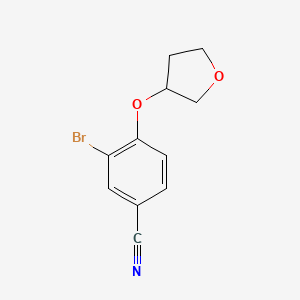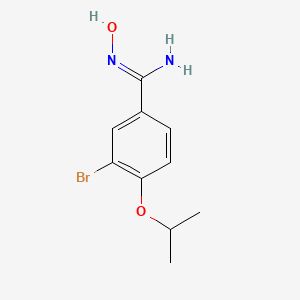
3-Bromo-4-(cyclopentyloxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(cyclopentyloxy)benzonitrile: is an organic compound with the molecular formula C12H12BrNO It is characterized by a bromine atom attached to the benzene ring, a nitrile group, and a cyclopentyloxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopentyloxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzonitrile and cyclopentanol.
Etherification: The hydroxyl group of 4-hydroxybenzonitrile is reacted with cyclopentanol in the presence of a base such as potassium carbonate to form 4-(cyclopentyloxy)benzonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.
化学反应分析
Types of Reactions
Substitution Reactions: 3-Bromo-4-(cyclopentyloxy)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as 3-methoxy-4-(cyclopentyloxy)benzonitrile.
Reduction: 3-Bromo-4-(cyclopentyloxy)benzylamine.
Oxidation: 3-Bromo-4-(cyclopentyloxy)benzoic acid.
科学研究应用
Chemistry
In chemistry, 3-Bromo-4-(cyclopentyloxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution and coupling reactions, making it valuable in the development of new materials and compounds.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.
作用机制
The mechanism by which 3-Bromo-4-(cyclopentyloxy)benzonitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
3-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
4-Bromo-3-(cyclopentyloxy)benzonitrile: Positional isomer with the bromine and cyclopentyloxy groups swapped.
3-Chloro-4-(cyclopentyloxy)benzonitrile: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-4-(cyclopentyloxy)benzonitrile is unique due to the presence of both a bromine atom and a cyclopentyloxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
3-bromo-4-cyclopentyloxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-7-9(8-14)5-6-12(11)15-10-3-1-2-4-10/h5-7,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUWEQSPVABQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-Chloro-2-fluorophenyl)methyl]cyclobutanamine](/img/structure/B7973575.png)













